2-(4-Methylpiperazin-1-yl)ethanol diHCl
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Overview
Description
2-(4-Methylpiperazin-1-yl)ethanol diHCl is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanol diHCl typically involves the reaction of 4-methylpiperazine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)ethanol diHCl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms in the piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)ethanol diHCl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as a building block for the development of pharmaceutical drugs with anxiolytic, antiviral, and anticancer properties.
Industry: It is used in the production of corrosion inhibitors, surfactants, and synthetic fibers.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanol diHCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the methyl group.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: Contains a benzoic acid moiety instead of the hydroxyethyl group.
Uniqueness
2-(4-Methylpiperazin-1-yl)ethanol diHCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyethyl groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H18Cl2N2O |
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Molecular Weight |
217.13 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-8-2-4-9(5-3-8)6-7-10;;/h10H,2-7H2,1H3;2*1H |
InChI Key |
HXCPDXDIPCULNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCO.Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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